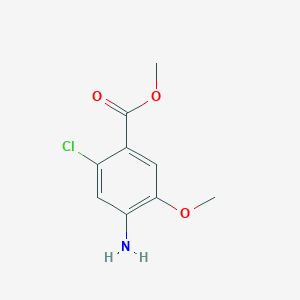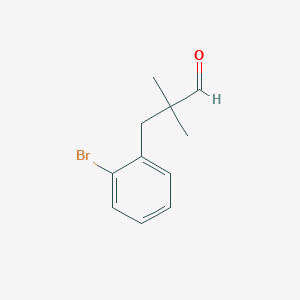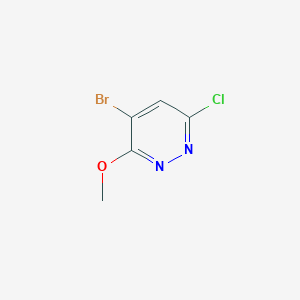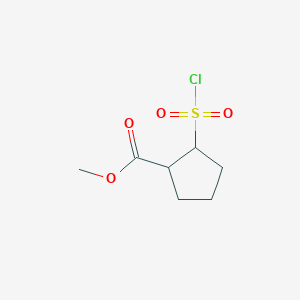
Methyl 4-amino-2-chloro-5-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-amino-2-chloro-5-methoxybenzoate” is a chemical compound with the molecular formula C9H10ClNO3 . It has a molecular weight of 215.64 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with an amino group, a chloro group, and a methoxybenzoate group . The InChI code for this compound is 1S/C9H10ClNO3/c1-13-8-4-7 (11)6 (10)3-5 (8)9 (12)14-2/h3-4H,11H2,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 215.63 g/mol . The compound has a computed XLogP3 value of 2.4, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Methyl 4-amino-2-chloro-5-methoxybenzoate serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of amisulpride intermediates, showcasing its importance in pharmaceutical chemistry. The compound's transformation through methylation, ethylation, and oxidation steps demonstrates its versatility in creating structurally diverse derivatives with potential biological activities (Wang Yu, 2008).
Antibacterial and Antimicrobial Activities
This compound derivatives exhibit significant antibacterial and antimicrobial properties. Zinc complexes of benzothiazole-derived Schiff bases, incorporating variations of the this compound structure, have shown activity against pathogenic strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This highlights the compound's potential in developing new antimicrobial agents (Z. Chohan, A. Scozzafava, C. Supuran, 2003).
Antitumor Agents
Derivatives of this compound have also been explored for their antitumor properties. Compounds synthesized from this chemical have targeted tubulin at the colchicine binding site, indicating their potential as antiproliferative agents leading to apoptotic cell death in cancer cells. This application underscores the compound's relevance in oncological research and the development of anticancer drugs (R. Romagnoli, P. Baraldi, T. Sarkar, et al., 2008).
Antimicrobial and Enzyme Inhibition
Further research into this compound derivatives has revealed their potential in enzyme inhibition, showcasing diverse biological activities including antimicrobial effects. These findings suggest that modifying the structure of this compound can yield compounds with specific enzyme inhibitory actions, offering pathways for the development of new therapeutic agents (O. Bekircan, S. Ülker, E. Menteşe, 2015).
Spectroscopic and Structural Analysis
This compound has also been the subject of detailed spectroscopic and structural studies, aimed at understanding its physical and chemical properties. These investigations provide insights into the compound's behavior and reactivity, facilitating its application in the synthesis of targeted molecules for medical and industrial use (A. Poiyamozhi, N. Sundaraganesan, M. Karabacak, et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-amino-2-chloro-5-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTDGPPXGMTYEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)

![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)


![1-Azaspiro[4.4]nonan-4-ol](/img/structure/B1380373.png)



![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1380380.png)

